Comparative PNP Inhibition: 9-Ethyl-N6,N6-Dimethyl vs. N6-Methyl Analogs
This compound is a weak inhibitor of human erythrocyte purine nucleoside phosphorylase (PNP). BindingDB data provides an IC50 value of 1.33 µM for PNP inhibition [1]. Critically, the SAR of PNP inhibition in this class indicates that the N6,N6-dimethyl group is a key determinant of activity, and that N6-monomethyl analogs are significantly less active or inactive [2]. This establishes that the specific N6,N6-dimethyl substitution is necessary for this observed, albeit weak, PNP inhibitory effect.
| Evidence Dimension | PNP Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 µM |
| Comparator Or Baseline | N6-monomethyl-9-alkylpurine analogs (Class-level observation): Significantly less active/inactive |
| Quantified Difference | Qualitative difference: activity only present with N6,N6-dimethyl substitution |
| Conditions | Human erythrocyte purine nucleoside phosphorylase (PNP) assay, measuring conversion of [8-14C]-inosine. |
Why This Matters
This confirms that the N6,N6-dimethylamino group is not a generic feature and imparts a specific, measurable biochemical activity not shared by its monomethyl counterparts, guiding selection for assays targeting this pathway.
- [1] BindingDB. BDBM50404028 CHEMBL2021376 (9-ethyl-N,N-dimethyl-9H-purin-6-amine). View Source
- [2] BindingDB. BDBM50404028 CHEMBL2021376 (9-ethyl-N,N-dimethyl-9H-purin-6-amine). View Source
